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Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

Cat. No.: B1437024 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyridazin-3-
amine

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Cyclopropylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine

ring substituted with a cyclopropyl group and an amine functional group. As a member of the

pyridazine family, it represents a scaffold of significant interest in medicinal chemistry and drug

discovery. Pyridazine derivatives are known to exhibit a wide array of pharmacological

activities, including kinase inhibition, anti-inflammatory, and analgesic properties.[1][2][3] This

guide provides a comprehensive overview of the core physicochemical properties, analytical

characterization, and synthetic methodologies for 6-Cyclopropylpyridazin-3-amine, offering a

foundational resource for its application in research and development. The structural features

of this molecule, particularly the combination of the electron-deficient pyridazine ring and the

strained cyclopropyl moiety, make it a valuable building block for creating novel chemical

entities with therapeutic potential.[4]

Chemical Identity and Structure
The fundamental identity of a compound is established by its structure and nomenclature. 6-
Cyclopropylpyridazin-3-amine is systematically identified by its IUPAC name and its unique

CAS Registry Number.
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IUPAC Name: 6-cyclopropylpyridazin-3-amine[5]

CAS Number: 1159814-07-9[6][7]

Molecular Formula: C₇H₉N₃[5][6]

Molecular Weight: 135.17 g/mol [6]

Canonical SMILES: C1CC1C2=CC=C(N=N2)N[5]

InChI Key: VOZUGSUMEYWXPY-UHFFFAOYSA-N[5]

Caption: 2D Chemical Structure of 6-Cyclopropylpyridazin-3-amine.

Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)

profile. Below is a summary of the key computed and experimental properties for 6-
Cyclopropylpyridazin-3-amine.
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Property Value Source

Molecular Weight 135.17 g/mol [6]

logP (Computed) 0.9362 [6]

Topological Polar Surface Area

(TPSA)
51.8 Å² [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 3 [6]

Rotatable Bonds 1 [6]

pKa (Predicted)
4.88 ± 0.10 (for the conjugate

acid)
[8]

Melting Point Data not readily available

Boiling Point Data not readily available

Solubility Soluble in Methanol [8]

Causality Behind Properties:

logP: The calculated octanol-water partition coefficient (logP) of 0.9362 suggests a relatively

balanced lipophilic and hydrophilic character.[6] This is a favorable property in drug design,

as it can facilitate membrane permeability without compromising aqueous solubility. The

cyclopropyl group contributes to lipophilicity, while the amine and pyridazine nitrogens

provide hydrophilicity.

TPSA: A Topological Polar Surface Area of 51.8 Å² is well within the range considered

optimal for good oral bioavailability (typically < 140 Å²).[6] This value, derived from the

nitrogen and hydrogen atoms of the amine group and the ring nitrogens, indicates the

molecule's potential to interact with polar environments and cross biological membranes.

pKa: The basicity of the amine group is a key feature. The predicted pKa of the conjugate

acid is around 4.88, which is typical for an amino group attached to an electron-deficient

pyridazine ring.[8][9] This property will govern the molecule's ionization state at physiological

pH, impacting its solubility, receptor binding, and cell penetration.
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Synthesis and Characterization Workflow
The synthesis of 6-Cyclopropylpyridazin-3-amine typically involves the functionalization of a

pyridazine precursor. A logical and efficient synthetic strategy is the transition metal-catalyzed

cross-coupling of an amino-halopyridazine with a cyclopropyl-donating reagent. Subsequent

characterization is essential to confirm the structure and purity of the final product.

Starting Material:
3-Amino-6-chloropyridazine

Suzuki Cross-Coupling Reaction
(Pd Catalyst, Base, Solvent)

Reagent:
Cyclopropylboronic Acid

Crude Product:
6-Cyclopropylpyridazin-3-amine

Purification
(Column Chromatography)

Pure Product

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(MS)

Structure & Purity Confirmation

Click to download full resolution via product page
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Caption: A generalized workflow for the synthesis and characterization of 6-
Cyclopropylpyridazin-3-amine.

Biological Context and Potential Applications
While specific biological data for 6-Cyclopropylpyridazin-3-amine is not extensively

published, the pyridazine scaffold is well-established in medicinal chemistry.[10] The N-

methylated analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has been identified as a potent

inhibitor of fibroblast growth factor receptors 1 and 2 (FGFR1/2), highlighting its potential as an

antitumor agent.[4]

The structural elements of 6-Cyclopropylpyridazin-3-amine suggest it is a promising

candidate for drug discovery programs:

Kinase Hinge Binding: The pyridazine core can act as a "hinge-binder" motif, forming critical

hydrogen bonds with the backbone of kinase enzymes, a common mechanism for kinase

inhibitors.[1]

Cyclopropyl Moiety: The cyclopropyl group can fit into hydrophobic pockets of target

proteins, potentially enhancing binding affinity and selectivity. Its rigid nature can also

favorably influence the conformational entropy of binding.[10]

Primary Amine: The amine group at the 3-position serves as a versatile synthetic handle for

further derivatization, allowing for the exploration of structure-activity relationships (SAR) by

introducing various substituents to modulate potency, selectivity, and pharmacokinetic

properties.

Given these features, 6-Cyclopropylpyridazin-3-amine is a valuable intermediate for the

synthesis of libraries of compounds targeting protein kinases and other enzyme families

implicated in oncology and inflammatory diseases.

Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis and

analysis of 6-Cyclopropylpyridazin-3-amine, based on established chemical principles for

related compounds.[11][12]
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Protocol 5.1: Synthesis via Suzuki Cross-Coupling
Rationale: This protocol employs a palladium-catalyzed Suzuki cross-coupling, a robust and

widely used method for forming carbon-carbon bonds.[11] 3-Amino-6-chloropyridazine is

chosen as the starting material due to its commercial availability and the reactivity of the C-Cl

bond in cross-coupling reactions.[12][13]

Materials:

3-Amino-6-chloropyridazine

Cyclopropylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), cyclopropylboronic acid

(1.5 eq), and potassium carbonate (3.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

Add a 4:1 mixture of 1,4-dioxane and water as the solvent.
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Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and dilute with water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude residue by column chromatography on silica gel to yield pure 6-
Cyclopropylpyridazin-3-amine.

Protocol 5.2: Spectroscopic Characterization
Rationale: A combination of NMR and Mass Spectrometry is used to unequivocally confirm the

identity and purity of the synthesized product. The expected chemical shifts and mass-to-

charge ratio provide a structural fingerprint.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected Signals: Look for multiplets in the upfield region (approx. 0.6-1.2 ppm)

corresponding to the cyclopropyl protons. Expect two doublets in the aromatic region

(approx. 6.8-7.5 ppm) for the pyridazine ring protons. A broad singlet corresponding to the

-NH₂ protons will also be present.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Signals: Signals corresponding to the cyclopropyl carbons will appear in the

aliphatic region (approx. 5-15 ppm). Aromatic carbons of the pyridazine ring will appear in

the downfield region (approx. 115-160 ppm).

B. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.

Data Interpretation: The primary validation is the observation of the molecular ion peak. For

6-Cyclopropylpyridazin-3-amine (C₇H₉N₃), the expected mass-to-charge ratio (m/z) for the

protonated molecule [M+H]⁺ is approximately 136.08.[5]

Conclusion
6-Cyclopropylpyridazin-3-amine is a well-defined chemical entity with physicochemical

properties that make it an attractive scaffold for modern drug discovery. Its balanced

lipophilicity, favorable polar surface area, and versatile synthetic handles provide a strong

foundation for developing novel therapeutics, particularly in the realm of kinase inhibition. The

robust synthetic and analytical protocols outlined in this guide serve as a practical resource for

researchers aiming to explore the full potential of this promising molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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